molecular formula C24H27ClN2O B8524135 N,N-diisobutyl-2(2-chlorophenyl)-quinoline-4-carboxamide

N,N-diisobutyl-2(2-chlorophenyl)-quinoline-4-carboxamide

Cat. No. B8524135
M. Wt: 394.9 g/mol
InChI Key: VYDCKSQEWQNIIF-UHFFFAOYSA-N
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Patent
US04711890

Procedure details

The residue obtained is dissolved in ethyl acetate (100 ml) and the organic phase is extracted with a normal solution of acetic acid (100 ml), washed with water (4×100 ml), dried over magnesium sulphate and evaporated under reduced pressure. The residue obtained is taken up in acetone and, after the addition of a solution of hydrogen chloride in ether, N,N-diisobutyl-2-(2-chlorophenyl)-quinoline-4-carboxamide hydrochloride (1.5 g), melting at 124° C., is isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,N-diisobutyl-2-(2-chlorophenyl)-quinoline-4-carboxamide hydrochloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH2:3]([N:7]([CH2:27][CH:28]([CH3:30])[CH3:29])[C:8]([C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=[C:12]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Cl:26])[CH:11]=1)=[O:9])[CH:4]([CH3:6])[CH3:5]>C(OCC)(=O)C.CC(C)=O.CCOCC>[CH2:3]([N:7]([CH2:27][CH:28]([CH3:30])[CH3:29])[C:8]([C:10]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]=[C:12]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Cl:26])[CH:11]=1)=[O:9])[CH:4]([CH3:6])[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
N,N-diisobutyl-2-(2-chlorophenyl)-quinoline-4-carboxamide hydrochloride
Quantity
1.5 g
Type
reactant
Smiles
Cl.C(C(C)C)N(C(=O)C1=CC(=NC2=CC=CC=C12)C1=C(C=CC=C1)Cl)CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue obtained
EXTRACTION
Type
EXTRACTION
Details
the organic phase is extracted with a normal solution of acetic acid (100 ml)
WASH
Type
WASH
Details
washed with water (4×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is isolated

Outcomes

Product
Name
Type
Smiles
C(C(C)C)N(C(=O)C1=CC(=NC2=CC=CC=C12)C1=C(C=CC=C1)Cl)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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